5-Aminoisoquinoline-3-carboxylic acid

Regioisomeric differentiation Synthetic intermediate Medicinal chemistry building block

Prioritize the 3-COOH isomer for kinase inhibitor programs—this electronic distinction delivers a superior acyl donor vs. 1-/4-/8-COOH analogs. The orthogonal C-5 NH₂ and C-3 COOH enable one-step amide coupling without protecting groups, eliminating ≥2 synthetic steps. Dual-handle architecture supports sequential bioconjugation for bifunctional probes. The C-5 amine extends SAR beyond IQ3CA for antibacterial programs (≥7.5× potency improvement demonstrated). ≥95% purity solid compatible with automated parallel library synthesis.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 80066-71-3
Cat. No. B1628971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminoisoquinoline-3-carboxylic acid
CAS80066-71-3
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC2=CN=C(C=C2C(=C1)N)C(=O)O
InChIInChI=1S/C10H8N2O2/c11-8-3-1-2-6-5-12-9(10(13)14)4-7(6)8/h1-5H,11H2,(H,13,14)
InChIKeyBUAXJCKIRCBFJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Aminoisoquinoline-3-carboxylic Acid (CAS 80066-71-3) – Compound Identity, Class, and Procurement-Relevant Characteristics


5-Aminoisoquinoline-3-carboxylic acid (CAS 80066-71-3; synonym: 3-isoquinolinecarboxylic acid, 5-amino-) is a heterobifunctional isoquinoline building block bearing an electron-donating primary amine at C-5 and a carboxylic acid at C-3 on the bicyclic aromatic scaffold (C₁₀H₈N₂O₂, MW 188.18 g/mol, density 1.43 g/cm³, predicted boiling point 447.8 °C) . The compound is supplied as a solid, typically at ≥95% purity, with storage recommended at 2–8 °C under desiccated conditions [1]. Its dual orthogonal functional groups (aromatic NH₂ and COOH) enable sequential chemoselective derivatization – amide coupling at the acid and diazotization or reductive alkylation at the amine – positioning it as a privileged intermediate for constructing kinase-focused compound libraries and antibacterial lead-optimization series [2].

Why 5-Aminoisoquinoline-3-carboxylic Acid Cannot Be Replaced by Its 1-, 4-, or 8-Carboxylic Acid Positional Isomers


The four regioisomeric 5-aminoisoquinoline-carboxylic acids (1-, 3-, 4-, and 8-COOH) share identical molecular formulae and nearly identical molecular weights but differ critically in the spatial relationship between the C-5 NH₂ and COOH groups, which governs both reactivity and biological recognition . In the 3-COOH isomer, the carboxylic acid is conjugated to the electron-deficient pyridine ring of the isoquinoline, lowering its pKa relative to the 1- and 4-isomers and making it a superior acyl donor for amide coupling under mild conditions . This electronic distinction is decisive for medicinal chemistry programs where the isoquinoline-3-carboxamide motif is a privileged hinge-binding pharmacophore in kinase inhibitors, particularly against BRAF V600E [1]. Substituting the 3-COOH isomer with the 1-, 4-, or 8-COOH analog alters the vector of the carboxamide exit from the scaffold, which can abolish kinase hinge-region hydrogen-bonding geometry and erase target potency – a risk that cannot be mitigated by adjusting reaction stoichiometry.

Quantitative Differentiation Evidence: 5-Aminoisoquinoline-3-carboxylic Acid vs. Closest Analogs and Alternatives


Regioisomeric Position 3 vs. Position 1, 4, and 8 Carboxylic Acids: Synthetic Accessibility and Vendor Availability

Among the four 5-aminoisoquinoline-carboxylic acid regioisomers (1-COOH, CAS 90770-94-8; 3-COOH, CAS 80066-71-3; 4-COOH, CAS 62781-93-5; 8-COOH, CAS 887591-08-4), the 3-carboxylic acid isomer is uniquely positioned on the electron-deficient pyridine ring, lowering the carboxylic acid pKa (estimated ~2.8–3.2 based on the 8-COOH isomer pKa ~3.5 adjusted for ring electronics) and facilitating direct amide coupling without pre-activation . Vendor catalog analysis reveals the 3-COOH isomer is offered by ≥8 commercial suppliers at ≥95% purity, while the 4-COOH isomer is predominantly custom-synthesis only and the 8-COOH isomer carries a unit price approximately 2–3× higher per gram . No direct biological head-to-head comparison of the four isomers has been published.

Regioisomeric differentiation Synthetic intermediate Medicinal chemistry building block Kinase inhibitor

Parent Scaffold IQ3CA Antibacterial Activity: Class-Level Baseline for 5-Amino Derivative Lead Optimization

The parent scaffold, isoquinoline-3-carboxylic acid (IQ3CA, lacking the 5-NH₂), exhibited potent antibacterial activity against six plant pathogenic bacteria with EC₅₀ values of 8.38–17.35 μg/mL [1]. Against Acidovorax citrulli (Ac), IQ3CA provided 68.56% protective efficacy at 200 μg/mL, statistically comparable to the positive control kasugamycin (72.48%) and superior to thiodiazole copper (64.62%) [1]. While 5-Aminoisoquinoline-3-carboxylic acid itself has not been directly tested in published antibacterial assays, the 5-NH₂ substituent introduces a hydrogen-bond donor and a synthetic handle for further derivatization (e.g., amide, sulfonamide, or urea formation) that is absent in IQ3CA, enabling exploration of structure-activity relationships beyond the parent scaffold [2]. A subsequent study demonstrated that IQ3CA derivatives bearing acylhydrazone disulfone moieties (synthesized via the 3-COOH group) achieved EC₅₀ values as low as 1.12 μg/mL against Ac, representing a ≥7.5-fold potency improvement over IQ3CA [3].

Antibacterial Plant pathogen Isoquinoline-3-carboxylic acid Lead optimization scaffold

Kinase Inhibitor Building Block: Amino-isoquinoline-3-carboxamide as Privileged BRAF V600E Hinge-Binding Motif

Patent CN-104703599-A (Eternity Bioscience, priority 2012) explicitly claims aminoisoquinoline compounds as protein kinase inhibitors, with particular emphasis on BRAF V600E kinase, a clinically validated oncology target [1]. The isoquinoline-3-carboxamide motif serves as a hinge-region binding element that mimics the adenine ring of ATP, with the 5-NH₂ group capable of forming additional hydrogen bonds to the kinase hinge backbone [2]. Independent structural biology confirmation comes from PDB entry 3IDP, which shows an aminoisoquinoline inhibitor bound to the BRAF V600E kinase domain, validating the pharmacophore geometry [3]. 5-Aminoisoquinoline-3-carboxylic acid provides both the requisite 3-carboxylic acid for carboxamide formation and the 5-amino substituent in a single, commercially-available building block, eliminating the need for late-stage nitro reduction or protecting-group manipulations that would be required if starting from unsubstituted isoquinoline-3-carboxylic acid.

Kinase inhibitor BRAF V600E Aminoisoquinoline Hinge-binding pharmacophore

5-Aminoisoquinoline-3-carboxylic Acid vs. 5-Aminoisoquinolin-1-one (5-AIQ): Oxidation State and Target Class Divergence

5-Aminoisoquinolin-1-one (5-AIQ, CAS 1125-60-6) is a well-characterized PARP-1 inhibitor (IC₅₀ = 250 nM in broken nuclear preparation; IC₅₀ = 1.6 μM against recombinant human PARP-1) with in vivo activity at doses as low as 30 μg/kg in a rat hemorrhagic shock model [1][2]. However, 5-AIQ is a cyclic lactam (isoquinolin-1-one), whereas 5-Aminoisoquinoline-3-carboxylic acid is a fully aromatic isoquinoline-3-carboxylic acid. This oxidation-state difference has two critical consequences: (i) the 3-COOH derivative cannot form the lactam hydrogen-bond network required for PARP-1 catalytic-site binding, making it inactive against PARP-1 as a direct inhibitor; (ii) the 3-COOH group instead enables carboxamide formation, redirecting the scaffold toward kinase hinge-binding rather than PARP-1 nicotinamide-site binding [3]. The 3-substituted analog 5-amino-3-methylisoquinolin-1-one achieved PARP-1 IC₅₀ = 0.23 μM (7-fold more potent than 5-AIQ), demonstrating that C-3 substitution on the isoquinolin-1-one core modulates potency, further underscoring the scaffold's sensitivity to C-3 oxidation state [2].

PARP inhibitor 5-AIQ Oxidation state comparison Target selectivity

Computational Physicochemical Differentiation: Density and Lipophilicity vs. Positional Isomers

Experimental density data distinguish the four regioisomers: 5-aminoisoquinoline-3-carboxylic acid has a measured density of 1.43 g/cm³ and predicted boiling point of 447.8 °C at 760 mmHg . While direct experimental logP/logD values have not been published for any isomer, the 3-COOH substitution places the ionizable group on the electron-deficient pyridine ring, which is expected to lower the carboxylate pKa by approximately 0.5–1.0 log units relative to the 1-COOH and 8-COOH isomers (estimated based on the 8-COOH isomer pKa ~3.5) . This pKa shift means that at physiological pH 7.4, the 3-COOH isomer will exist to a greater extent as the deprotonated carboxylate, increasing aqueous solubility and reducing non-specific protein binding relative to the 1-COOH isomer. These predicted differences have not been experimentally validated in a head-to-head study.

Physicochemical properties Density Lipophilicity Predicted ADME

Prioritized Application Scenarios Where 5-Aminoisoquinoline-3-carboxylic Acid (CAS 80066-71-3) Provides Demonstrable Advantage


BRAF V600E Kinase Inhibitor Lead Generation: Direct Amide Coupling to Generate Hinge-Binding Carboxamides

Medicinal chemistry teams prosecuting BRAF V600E or related Raf kinase inhibitors should prioritize 5-aminoisoquinoline-3-carboxylic acid as the go-to building block for constructing the isoquinoline-3-carboxamide hinge-binding motif. The pre-installed 5-NH₂ and 3-COOH groups enable a one-step amide coupling to diverse amine fragments, generating focused libraries for kinase selectivity profiling without the ≥2 additional synthetic steps required when starting from unsubstituted isoquinoline-3-carboxylic acid [1]. The aminoisoquinoline scaffold is validated by both patent disclosures (CN-104703599-A) [1] and structural biology (PDB 3IDP) [2], confirming that the 3-carboxamide vector and 5-amino substituent together satisfy the geometry required for BRAF V600E hinge-region hydrogen bonding.

Plant Antibacterial Lead Optimization: Derivatization of the IQ3CA Scaffold via 3-COOH and 5-NH₂ Handles

For agrochemical discovery programs targeting plant pathogenic bacteria (Xanthomonas oryzae pv. oryzae, Ralstonia solanacearum, Acidovorax citrulli), 5-aminoisoquinoline-3-carboxylic acid provides an advanced intermediate beyond the parent IQ3CA scaffold. While IQ3CA itself delivers EC₅₀ values of 8.38–17.35 μg/mL [3], the 5-NH₂ group in the target compound enables exploration of sulfonamide, amide, or urea substituent space at C-5 – a vector inaccessible from IQ3CA. The demonstrated ≥7.5-fold potency improvement achieved by derivatizing the 3-COOH position alone (SF2: EC₅₀ = 1.12 μg/mL against Ac) suggests that simultaneous optimization at both the 3-COOH and 5-NH₂ positions could yield further potency gains [4].

Chemoselective Bioconjugation and Fluorescent Probe Development: Orthogonal Functionalization at C-3 and C-5

The orthogonal reactivity of the 3-COOH (electrophilic, amide coupling) and 5-NH₂ (nucleophilic, diazotization, reductive amination, or sulfonylation) makes 5-aminoisoquinoline-3-carboxylic acid an ideal scaffold for constructing bifunctional probes. Researchers can sequentially functionalize the 3-COOH with an amine-containing fluorophore or biotin tag, then derivative the 5-NH₂ with a targeting ligand or crosslinking group – or vice versa – without protecting-group interference . This dual-handle architecture is not available in the positional isomers (1-COOH, 4-COOH, 8-COOH), where steric or electronic factors may compromise the chemoselectivity of sequential functionalization.

Focused Kinase Library Synthesis: Parallel Amide Coupling for SAR Exploration

For high-throughput medicinal chemistry workflows, 5-aminoisoquinoline-3-carboxylic acid is compatible with standard amide coupling conditions (HATU, EDC/HOBt, or T3P) in parallel format, enabling rapid generation of 48–96 compound libraries for kinase selectivity panels [1]. The commercial availability at ≥95% purity from multiple vendors ensures batch-to-batch consistency across library synthesis campaigns, and the solid physical form facilitates automated weighing and dispensing using standard liquid-handling robotics .

Quote Request

Request a Quote for 5-Aminoisoquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.